2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-11-7-5-4-6-10(11)13(17)14-8-12-15-9(2)16-19-12/h4-7H,3,8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHSSAKZIPDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the benzamide core. One common method involves the cyclization of hydrazides with aldehydes or nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group or the oxadiazole ring can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development
Medicine: It has been investigated for its potential use in treating infectious diseases and as an anti-inflammatory agent
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely replaces ester groups in earlier analogs, reducing susceptibility to esterase-mediated hydrolysis .
- Electronic Effects : The ethoxy group’s electron-donating nature may moderate the oxadiazole’s electron-withdrawing effects, improving solubility relative to halogenated analogs .
Biological Activity
2-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. The structural features of this compound, including the ethoxy group and the oxadiazole ring, are believed to contribute to its biological efficacy.
The compound's molecular formula is , with a CAS number of 1207023-85-5. The presence of the 1,2,4-oxadiazole moiety is significant as derivatives of this heterocycle are known for diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H15N3O3 |
| CAS Number | 1207023-85-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed that the compound can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact mechanisms may vary based on the biological context and target pathways involved.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HEPG2 | 1.18 | |
| Compound B | MCF7 | 0.67 | |
| Compound C | HCT116 | 0.80 |
These findings suggest that the compound may exhibit similar or enhanced activity against various cancer types.
Antimicrobial Properties
In addition to its anticancer activity, derivatives of oxadiazoles have also been studied for their antimicrobial effects. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated promising results against a range of pathogens.
Case Studies and Research Findings
Research has focused on synthesizing and evaluating various oxadiazole derivatives for their biological activities. For example:
- Study on Anticancer Activity : A study synthesized several oxadiazole derivatives and tested them against multiple cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard chemotherapy agents ( ).
- Antimicrobial Screening : Another investigation explored the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the oxadiazole ring enhanced antibacterial activity ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
